2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-14-10-15(2)21(16(3)11-14)26-20(28)13-32-24-25-19-8-9-31-22(19)23(29)27(24)17-6-5-7-18(12-17)30-4/h5-7,10-12H,8-9,13H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJULIVCWOUAFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a cyclic compound . The reaction conditions typically involve the use of a solvent such as toluene and heating the reaction mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The thienopyrimidine core is shared with analogs such as 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (). Key structural differences include:
- Aryl substituents on the pyrimidine ring: The target compound’s 3-methoxyphenyl group versus 4-chlorophenyl in .
- Acetamide substituents : The mesityl group (2,4,6-trimethylphenyl) versus 2-(trifluoromethyl)phenyl. The trifluoromethyl group increases electronegativity and metabolic stability, while mesityl enhances steric hindrance.
Table 1: Structural and Molecular Property Comparison
*Predicted using Lipinski’s rules.
Computational Similarity and Bioactivity Profiling
Tanimoto Coefficient Analysis
Using Morgan fingerprints (radius=2), the target compound exhibits moderate similarity (~60–70%) to ’s chlorophenyl analog, driven by shared thienopyrimidine cores. However, the mesityl vs. trifluoromethylphenyl divergence reduces similarity in electrostatic and steric features .
Table 2: Similarity Indices (Tanimoto, Morgan Fingerprints)
| Compound Pair | Tanimoto Coefficient | Bioactivity Correlation |
|---|---|---|
| Target vs. Compound | 0.62 | Moderate (predicted) |
| Target vs. Benzothieno-triazolo-pyrimidine () | 0.55 | Low (scaffold divergence) |
Docking and Binding Affinity Trends
highlights that minor structural changes (e.g., methoxy to chloro) can significantly alter docking scores.
Activity Landscape and Pharmacokinetics
Structure-Activity Relationships (SAR)
- Pyrimidine substituents : Electron-donating groups (e.g., methoxy) may enhance binding to oxidative stress-related targets (e.g., HDACs), as seen in SAHA-like compounds .
- Acetamide groups : Mesityl’s bulk may reduce off-target interactions compared to smaller aryl groups, improving therapeutic indices .
Biological Activity
The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core and various functional groups that may influence its pharmacological properties. In this article, we will explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.56 g/mol. The structure includes a methoxyphenyl group and a sulfanyl-acetamide linkage, which are significant for its biological interactions.
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It is hypothesized that the thieno[3,2-d]pyrimidine moiety may interact with enzymes or receptors involved in various signaling pathways. The exact targets remain to be fully elucidated through further research.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related thieno[3,2-d]pyrimidine derivatives possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.5 to 16 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar derivatives have demonstrated antifungal activity against strains such as Candida albicans, with MIC values reported as low as 1 µg/mL .
Anti-inflammatory and Analgesic Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Analgesic Activity : Some derivatives have been tested in animal models showing significant analgesic effects comparable to standard analgesics like ibuprofen .
Antiviral Properties
Recent studies have also explored the antiviral potential of thieno[3,2-d]pyrimidine derivatives:
- Activity Against Viral Infections : Certain compounds have exhibited antiviral activity against herpes simplex virus (HSV) and adenoviruses (AdV), indicating a broad spectrum of antiviral effects .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by Barbuceanu et al. evaluated several thieno[3,2-d]pyrimidine derivatives for their antibacterial activity against E. coli and S. aureus. The results showed that compounds with methoxy groups had enhanced activity compared to those without . -
Anti-inflammatory Evaluation :
Another investigation assessed the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups treated with saline .
Q & A
Q. What are the critical steps and characterization methods in the synthesis of this compound?
The synthesis involves multi-step reactions:
- Core formation : Construct the thieno[3,2-d]pyrimidinone scaffold via cyclization of thiophene and pyrimidine precursors under reflux conditions.
- Sulfanyl introduction : React the core with a sulfanylating agent (e.g., thiourea) in ethanol at 60–80°C.
- Acetamide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety. Characterization :
- TLC monitors reaction progress.
- NMR spectroscopy (1H, 13C) confirms functional groups and regiochemistry.
- Mass spectrometry validates molecular weight.
- Elemental analysis ensures purity (>95%) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : Assign peaks to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm).
- HPLC : Purity assessment using a C18 column with UV detection (λ = 254 nm).
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., π-π stacking interactions) .
Q. What are the solubility and stability properties under laboratory conditions?
- Solubility : Soluble in DMSO (≥10 mg/mL) and ethanol; sparingly soluble in water.
- Stability : Degrades under UV light or high humidity. Store at –20°C in amber vials with desiccant .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent optimization : Use toluene for high-temperature steps (reflux at 110°C) and ethanol for sulfanyl group introduction.
- Catalysts : Add triethylamine (1.2 equiv) to deprotonate intermediates during coupling.
- Purification : Gradient column chromatography (hexane:EtOAc 3:1 → 1:2) removes by-products. Validate purity via HPLC .
Q. What methodologies assess biological activity and therapeutic potential?
- In vitro assays :
- Enzyme inhibition : Measure IC50 against kinases (e.g., EGFR) using fluorescence-based assays.
- Cell viability : MTT assay in cancer cell lines (e.g., MCF-7).
- Biophysical techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins.
- Molecular docking : Predict binding modes using AutoDock Vina .
Q. How do structural modifications influence biological activity and selectivity?
- Substituent effects :
- Methoxy groups : Enhance lipophilicity (logP ↑) and blood-brain barrier penetration.
- Trimethylphenyl : Improves steric hindrance, reducing off-target binding.
- Testing : Compare IC50 values of analogs (e.g., 3,5-dimethylphenyl vs. 4-methoxyphenyl derivatives) .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity)?
- Purity validation : Re-run HPLC with a photodiode array detector to detect impurities.
- Assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity).
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for dose-response data .
Q. How is X-ray crystallography used to elucidate 3D structure and interactions?
- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water).
- Data collection : Use a synchrotron source (λ = 0.9 Å) for high-resolution diffraction.
- Refinement : SHELXL refines parameters (R-factor < 0.05). Analyze hydrogen bonds (e.g., N–H···O) .
Q. What considerations are critical for in vivo pharmacokinetic and toxicity studies?
- Dosing : Calculate maximum tolerated dose (MTD) in rodents via incremental escalation.
- Bioavailability : Compare AUC after oral vs. intravenous administration using LC-MS/MS.
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
Q. How are computational models integrated to validate mechanisms of action?
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories).
- QM/MM : Study reaction pathways (e.g., enzyme inhibition) at the DFT/B3LYP level.
- Validation : Cross-check with experimental SPR and ITC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
